N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide
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Overview
Description
N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide, also known as KR-69671, is a synthetic compound that belongs to the family of furan-based compounds. KR-69671 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and metabolic disorders.
Mechanism of Action
The mechanism of action of N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide is not fully understood. However, several studies have suggested that N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide exerts its anti-cancer and anti-inflammatory effects by modulating various signaling pathways. N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects:
N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide inhibits the growth of cancer cells and induces apoptosis. Additionally, N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide has been shown to suppress the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In vivo studies have shown that N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide exhibits anti-tumor activity in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide is its potent anti-cancer and anti-inflammatory activity. Additionally, N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide is relatively easy to synthesize and can be obtained in high yields. However, one of the major limitations of N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Several future directions can be pursued to further investigate the potential of N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide as a therapeutic agent. One possible direction is to investigate the efficacy of N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide in combination with other anti-cancer and anti-inflammatory agents. Additionally, the development of novel formulations of N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide that improve its solubility and bioavailability could enhance its therapeutic potential. Furthermore, the investigation of the mechanism of action of N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide could provide insights into the development of novel therapeutic strategies for cancer and inflammation.
Synthesis Methods
N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide can be synthesized using a multi-step synthetic route, which involves the reaction of various reagents. The synthesis method of N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide has been described in detail in several research papers. The first step involves the reaction of 3-isopropoxyphenylboronic acid with 2,5-dimethylfuran-3-boronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including Suzuki coupling, bromination, and amination, to obtain the final product.
Scientific Research Applications
N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide has been extensively studied for its potential use in the treatment of various diseases. Several studies have shown that N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide exhibits potent anti-inflammatory and anti-cancer activities. N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Additionally, N-(3-isopropoxyphenyl)-2,5-dimethyl-3-furamide has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2,5-dimethyl-N-(3-propan-2-yloxyphenyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-10(2)19-14-7-5-6-13(9-14)17-16(18)15-8-11(3)20-12(15)4/h5-10H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGFBIVOIIESLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC(=CC=C2)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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